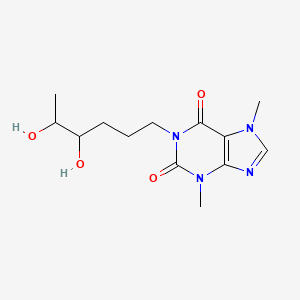
Trihydrogen orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydrogensilicate(1-) is a monovalent inorganic anion that consists of silicic acid in which one of the four OH groups has been deprotonated. It is a silicate ion and a monovalent inorganic anion. It is a conjugate base of a silicic acid. It is a conjugate acid of a dihydrogensilicate(2-).
Aplicaciones Científicas De Investigación
Radioactive Waste Disposal : Anhydrous tri- and tetravalent actinide orthophosphates, including orthosilicates, are investigated for creating mineral-like matrices for the safe disposal of radioactive waste. These compounds, characterized by their structural variety and stability in extreme conditions, offer potential for safe disposal solutions (Orlova, 2007).
Fusion Engineering : Lithium orthosilicate is a material of interest in fusion engineering for the production of tritium. Research explores its use in fission research reactors, highlighting its potential as an external tritium supplier in fusion research facilities (Hadad et al., 2016).
Tritium Breeding in Fusion Reactors : Lithium orthosilicate is a candidate material for tritium breeding in fusion reactor blankets. The release of tritium from this material is influenced by factors such as adsorption and desorption of water, making it a crucial area of study (Schauer & Schumacher, 1989).
Improving Ceramic Tritium Breeder Materials : Research has been conducted on fabricating lithium orthosilicate pebbles with additions of titania to create two-phase breeder pebbles. These modified pebbles could potentially combine the advantages of lithium orthosilicate and metatitanate breeder ceramics (Knitter et al., 2013).
Surface Characterization for Tritium Release : Studies on the surface characterization of lithium orthosilicate and its impact on tritium release are significant for understanding the desorption mechanism from the surface of the pebbles, which is crucial in determining the chemical form and release rate of tritium (Kolb et al., 2012).
Catalysis in Isotope Exchange Reactions : Lithium orthosilicate's isotope exchange reaction, crucial in tritium-breeding in fusion reactors, can be promoted by adding noble metals with catalytic functions, enhancing the reaction rate and lowering activation energy (Mochizuki et al., 2010).
Propiedades
Nombre del producto |
Trihydrogen orthosilicate |
|---|---|
Fórmula molecular |
H3O4Si- |
Peso molecular |
95.11 g/mol |
Nombre IUPAC |
trihydroxy(oxido)silane |
InChI |
InChI=1S/H3O4Si/c1-5(2,3)4/h1-3H/q-1 |
Clave InChI |
KPJHDISCEXZBKC-UHFFFAOYSA-N |
SMILES canónico |
O[Si](O)(O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)




